Fmoc-3-benzoyl-erythro-sphingosine
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Description
Synthesis Analysis
The synthesis of "Fmoc-3-benzoyl-erythro-sphingosine" and related derivatives involves multiple steps, including the use of orthogonally protected erythro-sphingosine precursors. For instance, a method provides rapid access to orthogonally protected d-(+)-erythro-sphingosine: 1-methoxymethyl, 2-azido, 3-benzoyl, suitable for coupling with a wide variety of molecules (Gargano & Lees, 2001). Another approach involves the stereocontrolled synthesis of D-erythro-Sphingosine from N-benzoyl-D-glucosamine, showcasing the efficient conversion of glucosamine into the sphingosine derivative (Murakami & Hato, 1996).
Molecular Structure Analysis
The molecular structure of "Fmoc-3-benzoyl-erythro-sphingosine" is characterized by the presence of Fmoc (fluorenylmethyloxycarbonyl) and benzoyl protective groups. These groups are strategically placed to allow for selective reactions at the amino and hydroxyl sites of the sphingosine backbone. The Fmoc group, in particular, is widely used in peptide synthesis for its easy removal under mild basic conditions, which is beneficial for subsequent synthetic steps.
Chemical Reactions and Properties
The chemical properties of "Fmoc-3-benzoyl-erythro-sphingosine" are significantly influenced by its protective groups. The Fmoc group facilitates the use of this compound in solid-phase peptide synthesis (SPPS), allowing for the incorporation of sphingosine derivatives into peptides and peptidomimetics. This is exemplified in the synthesis of mixed peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids (Busnel et al., 2005).
Physical Properties Analysis
The physical properties of "Fmoc-3-benzoyl-erythro-sphingosine" derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in synthetic processes. These properties are influenced by the protective groups and the sphingosine backbone's configuration. The orthogonally protected d-(+)-erythro-sphingosine mentioned earlier (Gargano & Lees, 2001) exhibits solubility and stability conducive to synthetic chemistry applications.
Chemical Properties Analysis
The chemical properties, including reactivity and selectivity of "Fmoc-3-benzoyl-erythro-sphingosine," enable its use in various synthetic strategies. The protective groups allow for selective deprotection and modification, essential for constructing complex molecular architectures. The synthesis strategies utilizing Fmoc-protected amino acids and derivatives highlight the versatility of Fmoc chemistry in the development of bioactive compounds and materials (Tao et al., 2016).
Scientific Research Applications
Peptide Synthesis and Modifications :
- Fmoc-3-benzoyl-erythro-sphingosine is used in native chemical ligation at phenylalanine for peptide synthesis (Crich & Banerjee, 2007).
- It's employed in the synthesis of altritol nucleic acids (ANAs) and chimeric ANA-RNA oligonucleotides (Abramov et al., 2007).
- The compound is utilized in the synthesis of N-(hydroxy)amide-containing pseudopeptides, enabling further peptide chain elaboration (Wang & Phanstiel, 2000).
Self-Assembly and Hydrogelation :
- Fmoc-modified amino acids, including Fmoc-3-benzoyl-erythro-sphingosine, are significant for their self-assembly properties, useful in cell cultivation, drug delivery, and other applications (Tao et al., 2016).
- Its variants are studied for their influence on the self-assembly and hydrogelation behavior in aqueous solvents (Ryan et al., 2010).
Synthesis and Modification of DNA Arrays :
- Fmoc-3-benzoyl-erythro-sphingosine is part of a multistep surface modification procedure for creating DNA arrays used in studying protein−DNA interactions (Brockman et al., 1999).
Solid-Phase Peptide Synthesis :
- The compound is relevant in solid-phase peptide synthesis (SPPS) strategies for creating peptide thioesters, important in protein chemical synthesis (Ingenito et al., 1999).
- Its utilization in Fmoc/tBu solid-phase peptide synthesis demonstrates its versatility in bioorganic chemistry (Fields & Noble, 2009).
Biomedical Material and Drug Synthesis :
- In resin-free peptide synthesis, it is used for efficient peptide synthesis, beneficial in organic chemistry and chemical biology, especially in peptide-based biomedical material and drug synthesis (Li et al., 2020).
properties
IUPAC Name |
[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWOXBLBCCNJM-MLPLAHBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=CC([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-benzoyl-erythro-sphingosine |
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